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molecular formula C12H10BrNOS B8547557 4-(2-Amino-4-bromo-phenylsulfanyl)-phenol

4-(2-Amino-4-bromo-phenylsulfanyl)-phenol

Cat. No. B8547557
M. Wt: 296.18 g/mol
InChI Key: SBUOFFZVOLVSEI-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

A mixture of the product from Example 238A (0.302 g, 0.926 mmol), iron powder (0.208 g, 3.7 mmol, 4.0 eq) and ammonium chloride (0.059 g, 1.11 mmol, 1.2 eq) in a mixture of methanol (6 mL), tetrahydrofuran (6 mL), and water (2 mL) was heated under reflux for 5 hours and then cooled to room temperature. The reaction mixture was filtered through Celite and the filter pad was rinsed with methanol (25 mL). The filtrate was evaporated under reduced pressure to leave a brown glassy solid (0.27 g, 99%) that was utilized without further purification.
Quantity
0.302 g
Type
reactant
Reaction Step One
Quantity
0.059 g
Type
reactant
Reaction Step One
Name
Quantity
0.208 g
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)=[C:4]([N+:16]([O-])=O)[CH:3]=1.[Cl-].[NH4+].O1CCCC1.O>CO.[Fe]>[NH2:16][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[S:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.302 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)SC1=CC=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
0.059 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.208 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the filter pad was rinsed with methanol (25 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Br)SC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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